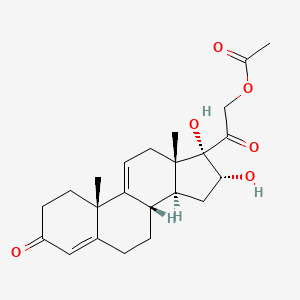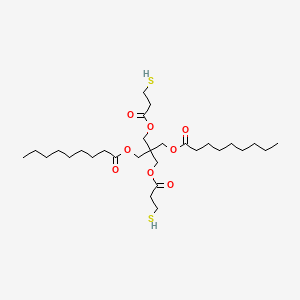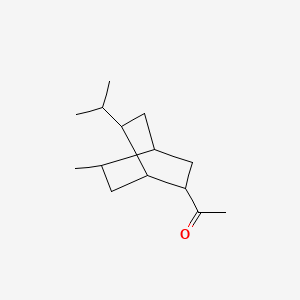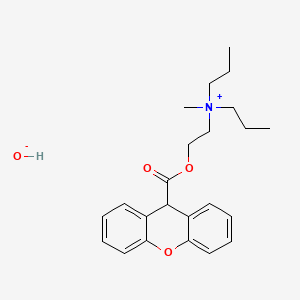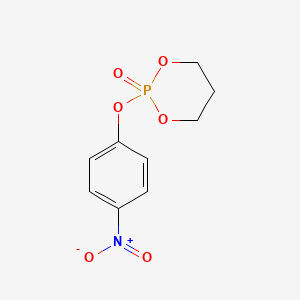
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (―N=N―) and are widely used in various industries, particularly in the production of dyes and pigments
Vorbereitungsmethoden
The synthesis of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the benzothiazole derivative.
Attachment of the Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring is known to interact with DNA and proteins, potentially disrupting their function and leading to biological effects . The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator with a simpler structure.
Disperse Orange 3: A dye used in the textile industry with a similar azo group but different substituents.
Sudan I: A dye used in food and cosmetics with a different aromatic structure.
The uniqueness of this compound lies in its combination of the benzothiazole ring and the diethylamino group, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84100-08-3 |
|---|---|
Molekularformel |
C20H23N5O3S2 |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
N-[5-(diethylamino)-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23N5O3S2/c1-5-25(6-2)14-7-9-16(18(11-14)21-13(3)26)23-24-20-22-17-10-8-15(30(4,27)28)12-19(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,26) |
InChI-Schlüssel |
WQMTZBFEBBDAAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


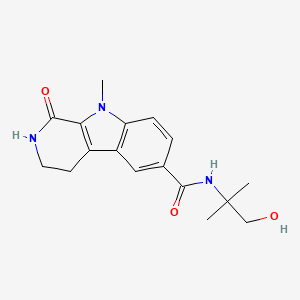
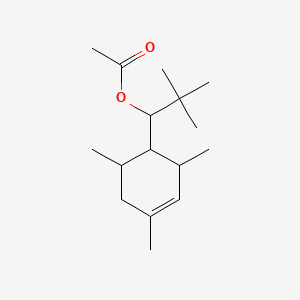
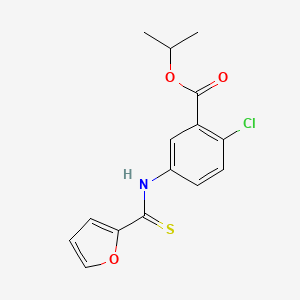
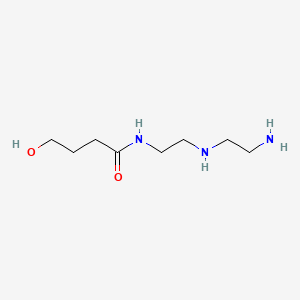
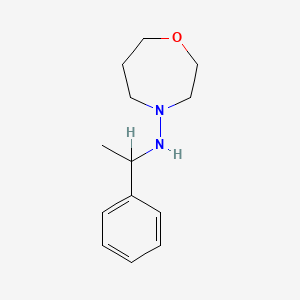

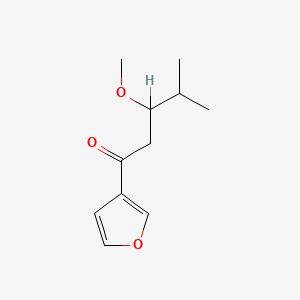
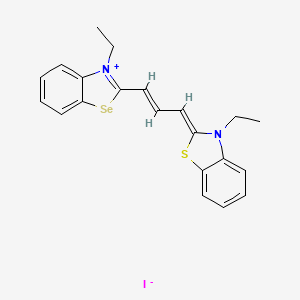
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
